(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine

Medicinal Chemistry 5-HT1A Receptor Structure-Activity Relationship

(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine (CAS 289476-22-8) is a secondary amine featuring a 1-phenylethyl group linked to a 4-pyridinylmethyl moiety, with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol. It belongs to the aryl-pyridinylmethylamine class, a privileged scaffold in medicinal chemistry due to its modular structure and presence in bioactive molecules.

Molecular Formula C14H16N2
Molecular Weight 212.296
CAS No. 289476-22-8
Cat. No. B2914897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine
CAS289476-22-8
Molecular FormulaC14H16N2
Molecular Weight212.296
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2=CC=NC=C2
InChIInChI=1S/C14H16N2/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13/h2-10,12,16H,11H2,1H3
InChIKeyRRAGLXJZCODDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine (CAS 289476-22-8) | C14H16N2 Aryl-Pyridinylmethylamine Scaffold


(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine (CAS 289476-22-8) is a secondary amine featuring a 1-phenylethyl group linked to a 4-pyridinylmethyl moiety, with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . It belongs to the aryl-pyridinylmethylamine class, a privileged scaffold in medicinal chemistry due to its modular structure and presence in bioactive molecules . The compound possesses a stereogenic center at the 1-phenylethyl carbon, making it available as a chiral building block for asymmetric synthesis. Predicted physicochemical properties include a boiling point of 332.9±22.0 °C, density of 1.0±0.1 g/cm³, LogP of 2.28, and pKa of 7.33±0.20 . Commercially available at typical purities of 95-97%, it serves as a versatile intermediate for constructing more complex pharmacologically relevant structures .

Why (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine Cannot Be Replaced by Other Aryl-Pyridinylmethylamines


Aryl-pyridinylmethylamines are not interchangeable due to subtle but critical differences in their structural topology, electronic properties, and stereochemistry. The substitution pattern on the pyridine ring (2-, 3-, or 4-position of the methylamine linkage) fundamentally alters molecular recognition by biological targets; for instance, 2-pyridinylmethylamines preferentially engage 5-HT1A receptors while 4-pyridinylmethyl analogs exhibit distinct binding profiles [1]. Within the 4-substituted subclass, variations in the N-substituent (benzyl vs. 1-phenylethyl) modify both conformational flexibility and lipophilicity, parameters that directly impact membrane permeability, metabolic stability, and off-target binding [2]. The presence of a chiral center at the 1-phenylethyl group introduces stereochemical specificity that achiral analogs cannot replicate—a factor that can dramatically alter both potency and selectivity in asymmetric biological environments. Consequently, substituting (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine with a 2- or 3-pyridinylmethyl analog, a benzyl variant lacking the methyl branch, or a racemic mixture instead of a single enantiomer may yield irreproducible or irrelevant experimental outcomes.

Quantitative Differentiation of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine Against Closest Structural Analogs


Pyridine Ring Substitution Position Drives Ligand-Receptor Recognition: 4- vs 2-Pyridinylmethylamines

The position of the methylamine linkage on the pyridine ring fundamentally dictates receptor selectivity. While (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine features the 4-substitution pattern, its 2-pyridinylmethylamine analogs have been characterized as high-affinity 5-HT1A receptor agonists. In a comparative study, 6-substituted-2-pyridinylmethylamine derivatives demonstrated binding affinities for the 5-HT1A receptor (Ki values in the low nanomolar range) alongside selectivity against α1-adrenergic and D2-dopaminergic receptors [1]. The 4-pyridinylmethylamine scaffold (the exact framework of the target compound) occupies a distinct chemical space that is not cross-reactive with the 5-HT1A pharmacophore model developed for 2-pyridinylmethylamines, as the pyridine nitrogen position is critical for receptor recognition and activation [1].

Medicinal Chemistry 5-HT1A Receptor Structure-Activity Relationship

Lipophilicity (LogP) Drives Membrane Permeability and Metabolic Stability

Lipophilicity, as measured by calculated LogP, is a primary determinant of passive membrane permeability and metabolic stability. (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine exhibits a calculated LogP of 2.28 . In contrast, simpler pyridinylmethylamine scaffolds such as 4-(aminomethyl)pyridine (pyridin-4-ylmethanamine) have substantially lower LogP values (~0.5-1.0), reflecting higher polarity and limited membrane penetration [1]. Conversely, more lipophilic analogs with extended N-substituents (e.g., N-benzyl-N-(pyridin-4-ylmethyl)amine derivatives) possess LogP values >3.0, which may enhance permeability but also increase CYP450-mediated metabolism and plasma protein binding [2]. The target compound's intermediate LogP of 2.28 positions it within the optimal range for balancing permeability and metabolic liability, a property not shared by more polar or more lipophilic analogs.

ADME Drug Design Physicochemical Properties

pKa Governs Ionization State and Bioavailability

The predicted pKa of (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine is 7.33±0.20 . This value reflects the basicity of the secondary amine nitrogen, as the pyridine nitrogen (pKa ~5.2) is less basic. At physiological pH (7.4), the compound exists predominantly in the neutral, free-base form (>50%), facilitating passive diffusion across biological membranes [1]. In comparison, more basic analogs such as N-methyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine (tertiary amine) would exhibit higher pKa values (>8.0), resulting in a greater proportion of the ionized, membrane-impermeable conjugate acid at pH 7.4 [1]. Conversely, less basic analogs (e.g., those with electron-withdrawing substituents) would have pKa values <6.5, shifting the equilibrium toward the neutral species but potentially compromising solubility. The target compound's pKa of 7.33 represents a pharmacokinetically favorable ionization profile distinct from both more basic and less basic structural analogs.

Ionization Drug Absorption Physicochemical Properties

Application Scenarios for (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine (CAS 289476-22-8) Based on Quantitative Evidence


Scaffold for Kv7 (KCNQ) Potassium Channel Modulators

The 4-pyridinylmethylamine core is a recognized pharmacophore for modulating Kv7 (KCNQ) voltage-gated potassium channels, targets implicated in epilepsy, pain, and neuropsychiatric disorders [1]. (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine provides a versatile starting point for synthesizing substituted pyridinyl-methylamine derivatives with potential Kv7 activity. Its chiral center and balanced physicochemical properties (LogP 2.28, pKa 7.33) make it suitable for lead optimization campaigns requiring precise control over stereochemistry and ADME parameters. Unlike simpler analogs, this scaffold enables systematic exploration of substituent effects on channel subtype selectivity and functional activity. [1]

Chiral Building Block for Asymmetric Synthesis of Bioactive Amines

The compound possesses a stereogenic center at the 1-phenylethyl carbon, rendering it a valuable chiral building block for constructing enantiomerically pure secondary and tertiary amines. Stereoselective synthetic methodologies have been developed for related 1-substituted-1-(pyridyl)methylamines, enabling access to optically active intermediates for pharmaceuticals and agrochemicals [1]. The 4-pyridinyl substitution pattern offers distinct reactivity compared to 2- and 3-pyridinyl analogs, making it the reagent of choice when the 4-pyridyl moiety is required for target engagement or downstream transformations. [1]

Intermediate for Kinase Inhibitor Fragment Elaboration

The aryl-pyridinylmethylamine motif is a privileged fragment in kinase inhibitor design, particularly for targets such as p38 MAP kinase and VEGFR2. (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine can serve as a core intermediate for fragment-based drug discovery, where the 4-pyridinyl nitrogen engages the kinase hinge region and the 1-phenylethyl group occupies hydrophobic pockets [1][2]. The specific LogP (2.28) and pKa (7.33) of this scaffold contribute to favorable ligand efficiency and permeability profiles, distinguishing it from more polar or more lipophilic fragment alternatives. [1][2]

Probe Molecule for nAChR Structure-Activity Relationship Studies

Highly sterically hindered secondary amine analogues of pyridylmethylamine, including positional isomeric analogues of ABT-594, have been investigated for nicotinic acetylcholine receptor (nAChR) binding and analgesic activity [1]. (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine shares core structural features with these probes and may serve as a starting point for synthesizing novel nAChR ligands. The 4-pyridinylmethylamine scaffold occupies a distinct region of nAChR chemical space compared to 2- and 3-pyridinyl analogs, offering opportunities to explore subtype-selective binding. [1]

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